1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine
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Overview
Description
1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylphenyl group, a pyrazolylmethyl group, and a tetrahydroindazolamine core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate.
Synthesis of the tetrahydroindazole core: The tetrahydroindazole core can be synthesized by cyclization of appropriate precursors under specific conditions.
Coupling reactions: The final step involves coupling the pyrazole intermediate with the tetrahydroindazole core using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
- 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone
- 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
Uniqueness
1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its tetrahydroindazole core, coupled with the pyrazolylmethyl and dimethylphenyl groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-13-6-4-8-19(15(13)3)25-20-9-5-7-18(17(20)12-22-25)21-11-16-10-14(2)23-24-16/h4,6,8,10,12,18,21H,5,7,9,11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKDXUOOUXCXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(CCC3)NCC4=NNC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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